

# A Comparative Analysis of Topical Janus Kinase Inhibitors in Dermatological Clinical Trials

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | CEE321    |           |
| Cat. No.:            | B11935755 | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

The landscape of topical treatments for inflammatory skin diseases is rapidly evolving, with Janus kinase (JAK) inhibitors emerging as a promising class of non-steroidal therapies. This guide provides a comparative overview of the clinical trial data for several topical JAK inhibitors, including ruxolitinib, tofacitinib, and delgocitinib. While the direct comparison of these agents is complex due to variations in studied indications and trial designs, this document aims to present the available data in a clear and structured format to aid in research and development decisions.

This guide also addresses **CEE321**, a topical pan-JAK inhibitor whose development was discontinued by Novartis. Due to an unfavorable risk-benefit profile identified in a Phase 1 trial, publicly available quantitative data for **CEE321** is limited.

## **The JAK-STAT Signaling Pathway**

Janus kinases are intracellular enzymes that play a crucial role in the signaling pathways of numerous cytokines and growth factors that are central to inflammatory and immune responses. The binding of a cytokine to its receptor activates associated JAKs, which then phosphorylate the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. The STATs are subsequently phosphorylated, dimerize, and translocate to the nucleus to regulate gene transcription. By inhibiting JAKs, these drugs can modulate the inflammatory cascades implicated in various dermatological conditions.





Click to download full resolution via product page

Figure 1: Simplified JAK-STAT Signaling Pathway.

## **Cross-Study Comparison of Topical JAK Inhibitors**

The following tables summarize key efficacy and safety data from Phase 2 and Phase 3 clinical trials of topical ruxolitinib, tofacitinib, and delgocitinib. It is important to note that these trials were conducted in different patient populations and for different indications, which precludes direct head-to-head comparisons.

# Table 1: Efficacy of Topical JAK Inhibitors in Atopic Dermatitis



| Drug<br>(Concentration<br>) | Trial                 | Primary<br>Endpoint                            | Efficacy Result                      | Vehicle/Placeb<br>o Result           |
|-----------------------------|-----------------------|------------------------------------------------|--------------------------------------|--------------------------------------|
| Ruxolitinib (1.5%)          | TRuE-AD1<br>(Phase 3) | IGA-TS at Week<br>8                            | 53.8%                                | 15.1%                                |
| Ruxolitinib<br>(1.5%)       | TRuE-AD2<br>(Phase 3) | IGA-TS at Week<br>8                            | 51.3%                                | 7.6%                                 |
| Tofacitinib (2%)            | Phase 2a[1][2]        | % change from<br>baseline in EASI<br>at Week 4 | -81.7%                               | -29.9%                               |
| Delgocitinib<br>(0.5%)      | Phase 3 (Japan)       | % change from baseline in mEASI                | Data not<br>specified in<br>abstract | Data not<br>specified in<br>abstract |

IGA-TS: Investigator's Global Assessment Treatment Success (score of 0 or 1 and a ≥2-grade improvement from baseline). EASI: Eczema Area and Severity Index. mEASI: modified Eczema Area and Severity Index.

Table 2: Efficacy of Topical JAK Inhibitors in Psoriasis and Other Indications



| Drug<br>(Concentrat<br>ion) | Indication             | Trial                   | Primary<br>Endpoint                                       | Efficacy<br>Result | Vehicle/Plac<br>ebo Result |
|-----------------------------|------------------------|-------------------------|-----------------------------------------------------------|--------------------|----------------------------|
| Tofacitinib<br>(2%)         | Plaque<br>Psoriasis    | Phase 2b[4]<br>[5]      | PGA-C clear/almost clear & ≥2 grade improvement at Week 8 | 22.5% (BID)        | 11.3% (BID)                |
| Ruxolitinib<br>(1.5%)       | Vitiligo               | TRuE-V1<br>(Phase 3)[6] | F-VASI75 at<br>Week 24                                    | 29.8%              | 7.4%                       |
| Ruxolitinib (1.5%)          | Vitiligo               | TRuE-V2<br>(Phase 3)[6] | F-VASI75 at<br>Week 24                                    | 30.9%              | 11.4%                      |
| Delgocitinib<br>(20 mg/g)   | Chronic Hand<br>Eczema | DELTA 1<br>(Phase 3)    | IGA-CHE-TS<br>at Week 16                                  | 20%                | 10%                        |
| Delgocitinib<br>(20 mg/g)   | Chronic Hand<br>Eczema | DELTA 2<br>(Phase 3)    | IGA-CHE-TS<br>at Week 16                                  | 29%                | 7%                         |

PGA-C: Physician's Global Assessment - Calculated. F-VASI75: ≥75% improvement from baseline in the Facial Vitiligo Area Scoring Index. IGA-CHE-TS: Investigator's Global Assessment for Chronic Hand Eczema Treatment Success.

## **Experimental Protocols and Methodologies**

The clinical trials referenced in this guide followed rigorous, double-blind, randomized, and vehicle-controlled designs. Below is a generalized workflow and summaries of the methodologies for the key trials.





Click to download full resolution via product page

Figure 2: Generalized Clinical Trial Workflow for a Topical Drug.



## Ruxolitinib (TRuE-AD Trials for Atopic Dermatitis)[1][2]

- Design: Two identical Phase 3, randomized, double-blind, vehicle-controlled studies (TRuE-AD1 and TRuE-AD2).
- Participants: Patients aged ≥12 years with atopic dermatitis for ≥2 years, an Investigator's Global Assessment (IGA) score of 2 (mild) or 3 (moderate), and 3%-20% affected body surface area (BSA).
- Intervention: Patients were randomized (2:2:1) to apply 0.75% ruxolitinib cream, 1.5% ruxolitinib cream, or vehicle cream twice daily for 8 weeks.
- Primary Endpoint: The proportion of patients achieving IGA Treatment Success (IGA score of 0/1 and ≥2-grade improvement from baseline) at week 8.

## **Tofacitinib (Phase 2b Trial for Psoriasis)[6][7]**

- Design: A 12-week, randomized, double-blind, parallel-group, vehicle-controlled Phase 2b study.
- Participants: Adults with mild to moderate plague psoriasis.
- Intervention: Tofacitinib ointment (2% and 1%) applied once or twice daily.
- Primary Endpoint: The proportion of patients with a Calculated Physician's Global
  Assessment (PGA-C) of clear or almost clear and a ≥2 grade improvement from baseline at
  Weeks 8 and 12.

# Delgocitinib (DELTA 1 and DELTA 2 Trials for Chronic Hand Eczema)[9][10]

- Design: Two multicenter, randomized, double-blind, vehicle-controlled Phase 3 trials.
- Participants: Adults with moderate to severe chronic hand eczema.
- Intervention: Twice-daily application of delgocitinib cream 20 mg/g versus a cream vehicle for 16 weeks.



 Primary Endpoint: The proportion of patients achieving IGA for Chronic Hand Eczema (IGA-CHE) treatment success at week 16.

### The Case of CEE321

**CEE321** was developed as a "soft" topical pan-JAK inhibitor, designed for potent local activity in the skin with rapid systemic clearance to minimize side effects. Preclinical data suggested a high concentration in the skin with significantly lower levels in the blood. However, Novartis discontinued the program after a Phase 1 trial involving healthy subjects and atopic dermatitis patients due to an unfavorable benefit-risk profile. The specific adverse events or lack of efficacy leading to this decision have not been publicly detailed.

### Conclusion

Topical JAK inhibitors represent a significant advancement in the treatment of various inflammatory skin conditions. The clinical trial data for ruxolitinib, tofacitinib, and delgocitinib demonstrate their potential to improve clinical outcomes in atopic dermatitis, psoriasis, vitiligo, and chronic hand eczema. However, the discontinuation of **CEE321** highlights the challenges in developing topical therapies that balance efficacy with an acceptable safety profile. As more data from ongoing and future studies become available, a clearer picture of the comparative efficacy and safety of these agents will emerge, further guiding their optimal use in clinical practice and informing the development of next-generation topical immunomodulators.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Topical tofacitinib for atopic dermatitis: a phase IIa randomized trial PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Delgocitinib ointment, a topical Janus kinase inhibitor, in adult patients with moderate to severe atopic dermatitis: A phase 3, randomized, double-blind, vehicle-controlled study and







an open-label, long-term extension study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Treatment of plaque psoriasis with an ointment formulation of the Janus kinase inhibitor, tofacitinib: a Phase 2b randomized clinical trial PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Two Phase 3, Randomized, Controlled Trials of Ruxolitinib Cream for Vitiligo PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A Comparative Analysis of Topical Janus Kinase Inhibitors in Dermatological Clinical Trials]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b11935755#cross-study-comparison-of-cee321-phase-1-data-with-other-topical-jaki]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com